molecular formula C9H11N3 B1601329 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine CAS No. 28419-74-1

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

Cat. No. B1601329
CAS RN: 28419-74-1
M. Wt: 161.2 g/mol
InChI Key: USCHHUMFWCCWJD-UHFFFAOYSA-N
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Description

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a chemical compound with the molecular formula C9H11N3 . It is also known as 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine hydrochloride . The compound is stored at room temperature under an inert atmosphere .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . The synthesis involves the design of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors .


Molecular Structure Analysis

The InChI code for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is 1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 197.67 .

Scientific Research Applications

DNA Binding and Nuclease Activity

Studies on Cu(II) complexes with tridentate ligands, including variations similar to 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, have shown that these complexes exhibit significant DNA binding propensity and nuclease activity. These interactions indicate potential applications in understanding DNA-protein interactions and developing therapeutic agents targeting DNA (Kumar et al., 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, synthesized using ligands related to 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, have shown corrosion inhibition properties on mild steel. This suggests the potential of such complexes in materials science, specifically in protecting metal surfaces from corrosion (Das et al., 2017).

Conductive Polymer Material Research

The compound's structural relatives have been evaluated for their self-doping conductive properties in various oxidized states, highlighting its utility in the development of conductive polymer materials. This research can pave the way for advancements in electronic and photonic devices (Wang et al., 1995).

Catalysis in Organic Synthesis

The use of (imino)pyridine palladium(II) complexes, closely related to the chemical structure , as selective ethylene dimerization catalysts represents a significant application in organic synthesis. Such studies are crucial for developing new catalysts that can enhance the efficiency and selectivity of chemical reactions (Nyamato et al., 2015).

Electrooptic Film Fabrication

The compound and its derivatives have been studied for their influence on the covalent self-assembly, thin-film microstructure, and nonlinear optical response in electrooptic film fabrication. This research is fundamental for developing new materials with potential applications in optoelectronics and photonics (Facchetti et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . These compounds represent an attractive strategy for cancer therapy . Future research may focus on optimizing these compounds for better efficacy and safety .

properties

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCHHUMFWCCWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CCN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478548
Record name 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

CAS RN

28419-74-1
Record name 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide (1 eq.) in ether is treated with lithium aluminum hydride (4 eq.), heated at reflux temperature for 8 h, cooled to 0° C., quenched by addition of Rochelle's salt solution and extracted with CH2Cl2. The extracts are combined, dried over MgSO4 and concentrated to afford the title amine, which is used directly in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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